7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol
Overview
Description
“7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol” is a chemical compound with the molecular formula C11H7ClF3NO and a molecular weight of 261.63 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol” consists of a quinoline core with a chlorine atom at the 7th position, a methyl group at the 8th position, and a trifluoromethyl group at the 2nd position .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol” include a molecular weight of 261.63 and a molecular formula of C11H7ClF3NO .Scientific Research Applications
Anticorrosive Properties
7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol, as a derivative of quinoline, has been studied for its applications in various fields, including as anticorrosive agents. Quinoline derivatives are known to exhibit significant effectiveness against metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This property makes them valuable in protecting metals from corrosion, which is a critical concern in industries such as construction and automotive manufacturing (Verma, Quraishi, & Ebenso, 2020).
Green Chemistry and Synthesis
In the context of green chemistry, quinoline and its derivatives, including 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol, are being explored for their synthesis through environmentally friendly methods. The focus is on eliminating the use of hazardous chemicals, solvents, and catalysts, which pose risks to human health and the environment. This approach not only supports the sustainable production of quinoline derivatives but also opens up new avenues for their application in pharmaceuticals and other industries, emphasizing the importance of green synthesis methods in modern chemistry (Nainwal et al., 2019).
Neuroprotective and Therapeutic Potential
Quinoline derivatives, including 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol, have been investigated for their neuroprotective properties. The metabolism of quinoline involves compounds like quinolinic acid, which is a potent neurotoxin, and kynurenic acid, which has neuroprotective features. Understanding the balance between these metabolites and their effects on the central nervous system could lead to novel therapeutic strategies for treating neurological disorders. The potential to modulate this pathway to reduce neurotoxic effects and enhance neuroprotection presents an exciting area of research for the development of new drugs targeting neurological conditions (Vámos et al., 2009).
Biodegradation and Environmental Impact
The environmental impact of quinoline and its derivatives, including their biodegradation, is a significant area of research. Quinoline's complex structure and resistance to natural decomposition pose challenges for its removal from the environment. Investigating microbial strains and mechanisms capable of efficiently degrading quinoline can provide insights into mitigating its environmental impact. This research is crucial for developing strategies to manage quinoline pollution, especially given its use in various industrial applications (Luo et al., 2020).
properties
IUPAC Name |
7-chloro-8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO/c1-5-7(12)3-2-6-8(17)4-9(11(13,14)15)16-10(5)6/h2-4H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSQFEVGEIRTEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=CC2=O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656285 | |
Record name | 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol | |
CAS RN |
59108-10-0 | |
Record name | 7-Chloro-8-methyl-2-(trifluoromethyl)-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59108-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.